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1-(5-Chloro-2-methylpyridin-3-

yl)ethanone

Cat. No.: B11811956

Get Quote

Executive Summary
In medicinal chemistry, the positioning of a chlorine substituent relative to the pyridine nitrogen

dictates the entire reactivity profile of the scaffold. While 5-chloro-2-methylpyridine and 2-

chloro-5-methylpyridine share the same molecular formula (

), they function as chemically distinct entities.[1]

2-Chloro-5-methylpyridine is an electrophilic scaffold activated for Nucleophilic Aromatic

Substitution (

), widely used as a precursor for neonicotinoids and bipyridyl ligands.[1]

5-Chloro-2-methylpyridine is an electronically neutral scaffold (relative to

) that behaves closer to a chlorobenzene bioisostere, requiring transition-metal catalysis for
functionalization.[1]

This guide analyzes the mechanistic underpinnings of these differences, providing validated

protocols for their synthesis and utilization.
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Structural & Electronic Properties
The fundamental difference lies in the resonance interaction between the chlorine atom and the

pyridine nitrogen.

Feature 2-Chloro-5-methylpyridine 5-Chloro-2-methylpyridine

CAS Number 18368-64-4 72093-07-3

Structure
Cl is

(ortho) to Nitrogen

Cl is

(meta) to Nitrogen

Electronic State -deficient (Activated) Neutral / Deactivated

pKa (Conj.[1] Acid) ~0.7 (Very Weak Base) ~3.0 - 4.0 (Weak Base)

Dipole Moment High (Vectors additive) Lower (Vectors opposed)

Metabolic Liability Low (2-position blocked) High (2-methyl oxidation)

Electronic Activation Mechanism
In the 2-chloro isomer, the electronegative nitrogen atom exerts a strong inductive (-I) and

mesomeric (-M) effect on the C-2 carbon.[1] This lowers the energy of the

orbital, making the C-Cl bond highly susceptible to nucleophilic attack.

In the 5-chloro isomer, the chlorine is in the

-position. The nitrogen's electron-withdrawing effects are diminished by distance and lack of
direct resonance conjugation with the C-5 position. Consequently, the C-Cl bond is strong and
unreactive toward nucleophiles without metal catalysis.
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Figure 1: Electronic connectivity showing the activation of the C-Cl bond in the 2-chloro isomer

versus the isolation of the C-Cl bond in the 5-chloro isomer.[1]

Reactivity Profiles & Experimental Protocols
Nucleophilic Aromatic Substitution ( )
This is the primary differentiator.

2-Chloro-5-methylpyridine: Reacts readily with amines, alkoxides, and thiols.[1] The

mechanism proceeds via a Meisenheimer complex, stabilized by the negative charge

residing on the electronegative nitrogen.

5-Chloro-2-methylpyridine: Inert under standard

conditions. Forcing conditions lead to decomposition or benzyne pathways rather than clean
substitution.
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Protocol A: Amination of 2-Chloro-5-methylpyridine (Self-
Validating)

Substrate: 2-Chloro-5-methylpyridine (1.0 eq)

Nucleophile: Morpholine (1.2 eq)[1]

Base:

(2.0 eq)[1]

Solvent: DMF or DMSO

Conditions: Heat to 80-100°C for 4-6 hours.

Validation: TLC will show disappearance of the starting material (

in 20% EtOAc/Hex) and appearance of a more polar product.

Note: If you attempt this with the 5-chloro isomer, no reaction will occur, recovering starting

material quantitatively.

Metal-Catalyzed Cross-Coupling
Both isomers participate in Pd-catalyzed reactions, but the 5-chloro isomer relies exclusively on

this pathway for functionalization.

Suzuki-Miyaura: The 5-chloro isomer requires electron-rich, bulky ligands (e.g., XPhos,

SPhos) to facilitate oxidative addition into the unactivated C-Cl bond.[1]

Buchwald-Hartwig: Essential for aminating the 5-chloro isomer.

Protocol B: Buchwald-Hartwig Amination of 5-Chloro-2-
methylpyridine

Substrate: 5-Chloro-2-methylpyridine (1.0 eq)

Amine: Aniline derivative (1.2 eq)[1]
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Catalyst:

(1-2 mol%)[1]

Ligand: BINAP or Xantphos (2-4 mol%)[1]

Base:

(1.5 eq)[1]

Solvent: Toluene, 100°C, inert atmosphere (

).[1]

Mechanism:

inserts into the C-Cl bond (Oxidative Addition), which is the rate-determining step.[1]

Synthesis Routes
The synthesis of these isomers highlights their electronic origins.

Synthesis of 2-Chloro-5-methylpyridine
Route: Rearrangement of N-Oxide (The "Meisenheimer" Route).

Oxidation: 3-Picoline (3-methylpyridine) is oxidized with

/Acetic Acid to 3-Picoline-N-oxide.[1]

Chlorination: Reaction with

(Phosphorus Oxychloride).[2][3]

Mechanism:[4][5][6] The oxygen attacks

, forming an activated leaving group. Chloride attacks the

-position (C-2 or C-6).[1]
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Regioselectivity:[7][8] Favor formation of 2-chloro-5-methylpyridine (and 2-chloro-3-

methylpyridine byproduct).[1][3][9]

Synthesis of 5-Chloro-2-methylpyridine
Route: The Sandmeyer Reaction (The "Diazonium" Route). Direct chlorination of 2-picoline is

non-selective. The high-purity route is:

Nitration: 2-Picoline

2-Methyl-5-nitropyridine (Electrophilic substitution directs to the 5-position, meta to the
deactivated N, but ortho to the activating methyl).

Reduction:

or

5-Amino-2-methylpyridine.

Sandmeyer:

Diazotization:

at 0°C.

Substitution: Addition of

.
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Figure 2: Synthetic pathways.[1][8][10] Note the multi-step Sandmeyer route required for the 5-

chloro isomer versus the N-oxide rearrangement for the 2-chloro isomer.

Applications in Drug Discovery[1]
Bioisosterism & Scaffold Utility

2-Chloro-5-methylpyridine:

Neonicotinoid Precursor: Key intermediate for Imidacloprid and Acetamiprid analogs. The

2-Cl is displaced by specific amines to create the active pharmacophore.

Metabolic Blockade: The 2-position is a common site for metabolic oxidation (via Aldehyde

Oxidase). Placing a Cl here blocks this "soft spot," extending half-life (
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).[1]

5-Chloro-2-methylpyridine:

Chlorobenzene Bioisostere: Used to lower lipophilicity (LogD) compared to a chlorophenyl

ring while maintaining similar steric bulk.[1] The pyridine nitrogen provides a hydrogen

bond acceptor (HBA).

2-Methyl Functionalization: The 2-methyl group is relatively acidic (

) and can be lithiated (using LDA) to introduce side chains, or oxidized to 5-chloropicolinic
acid, a privileged scaffold in kinase inhibitors.[1]

Comparative Data Table
Property 2-Chloro-5-methylpyridine 5-Chloro-2-methylpyridine

Primary Reactivity
Electrophile (

)
Neutral Aryl Halide

Coupling Partner Nucleophiles (Amines, Thiols)
Electrophiles (via Lithiation) or

Pd-Catalysis

Key Drug Class Neonicotinoid Insecticides
Kinase Inhibitors (as Picolinic

Acid precursor)

Boiling Point 190-200°C (atm) ~160°C (atm)

Storage Stable, Hygroscopic Stable, Volatile

References
Preparation of 2-chloro-5-methylpyridine via N-Oxide

Source: U.S.
Context: Describes the chlorination of 3-picoline-N-oxide using to yield the 2-chloro
isomer.

Synthesis of 5-chloro-2-methylpyridine (Sandmeyer Route)
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Source: BenchChem Technical Guide / Sigma-Aldrich Protocols.
Context: Details the conversion of 5-amino-2-methylpyridine to the chloro-deriv

[1]

Reactivity of Chloropyridines (SNAr vs Pd-Catalysis)

Source:Journal of Organic Chemistry, "Nucleophilic Substitution of Halopyridines."

Context: Explains the kinetic preference for 2-substitution over 3-substitution (analogous

to 5-position) due to Meisenheimer complex stabilization.[1]

Neonicotinoid Chemistry

Source:Chemical Engineering Journal, "Preparation of 2-chloro-5-methylpyridine in airlift

loop reactor."[11][12]

Context: Industrial scale-up of the 2-chloro isomer for pesticide synthesis.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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